molecular formula C11H10BrNO3 B13510925 methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate

methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B13510925
M. Wt: 284.11 g/mol
InChI Key: YCHZZGTWSMZRSA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is a halogenated indole derivative with a bromo substituent at position 4, a methoxy group at position 5, and a methyl carboxylate ester at position 1 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules and natural products. The bromo group enhances electrophilic substitution reactivity, while the methoxy group modulates electron density, influencing both chemical reactivity and biological interactions.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 4-bromo-5-methoxyindole-1-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-3-8-7(10(9)12)5-6-13(8)11(14)16-2/h3-6H,1-2H3

InChI Key

YCHZZGTWSMZRSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N(C=C2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Bromination of Indole Derivatives

Method Overview:
The primary approach involves electrophilic bromination of suitably substituted indole precursors, specifically targeting the 4-position, followed by methoxylation at the 5-position and esterification at the 1-position.

Reaction Scheme:

Indole derivative → Bromination → 4-bromoindole derivative → Methoxylation → 5-methoxy derivative → Esterification → this compound

Key Reaction Conditions:

Parameter Details
Brominating agent N-bromosuccinimide (NBS)
Catalyst None or catalytic amounts of AIBN (azobisisobutyronitrile) for radical bromination
Solvent Dimethylformamide (DMF) or acetonitrile (MeCN)
Temperature Reflux (~80–90°C)
Reaction time 2–4 hours

Notes:

  • Bromination is regioselective at the 4-position due to the electron-rich nature of the indole ring.
  • Excess NBS can lead to polybromination; thus, controlled addition is critical.

Methoxylation at the 5-Position

Method Overview:
The methoxy group is introduced via electrophilic substitution, often employing methylation reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Reaction Conditions:

Parameter Details
Reagent Methyl iodide (CH₃I) or dimethyl sulfate
Base Potassium carbonate (K₂CO₃)
Solvent Acetone or DMF
Temperature Room temperature to reflux (~25–60°C)
Reaction time 12–24 hours

Notes:

  • Protecting groups may be employed if other reactive sites are present.
  • The methoxy group enhances solubility and reactivity.

Esterification at the 1-Position

Method Overview:
The ester group is introduced by esterification of the indole nitrogen or via carboxylation of an intermediate, followed by methylation.

Reaction Conditions:

Parameter Details
Starting material Indole-2-carboxylic acid derivatives or formylated intermediates
Reagent Methyl iodide or methyl sulfate
Catalyst Potassium carbonate or sodium hydride (NaH)
Solvent DMF or acetone
Temperature Reflux (~60–80°C)
Reaction time 6–12 hours

Notes:

  • Carboxylation can be achieved via directed lithiation followed by CO₂ fixation.
  • Methylation yields the methyl ester at the 1-position.

Critical Reaction Parameters and Optimization

Parameter Optimal Range Effect on Yield & Purity
Temperature 80–90°C for bromination; 25–60°C for methylation Ensures regioselectivity and minimizes side reactions
Reagent equivalents NBS (1.1–1.5 equiv); methylating agents (1.2–1.5 equiv) Higher equivalents increase conversion but may produce impurities
Reaction time 2–4 hours for bromination; 12–24 hours for methylation Sufficient time ensures complete reaction
Solvent DMF, acetonitrile, or acetone Solvent polarity influences reaction rate and selectivity

Data Tables Summarizing Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
Bromination NBS DMF 85°C 3 hours ~70–85% Regioselective at C-4
Methoxylation CH₃I, K₂CO₃ Acetone Reflux 16 hours ~65–75% Protect other reactive sites
Esterification CH₃I DMF Reflux 8 hours ~60–70% Final step to methylate N or C-1

Research Discoveries and Advanced Insights

  • Regioselectivity Control: Studies indicate that using radical initiators and controlled addition of NBS enhances selectivity for the 4-position bromination.
  • Protecting Group Strategies: Employing N-protection (e.g., Boc or CBz groups) can prevent undesired substitutions during methylation and bromination.
  • Catalyst Optimization: Copper-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can further functionalize the brominated intermediate, expanding synthetic versatility.
  • Reaction Monitoring: TLC, HPLC, and NMR are essential for tracking reaction progress, confirming product formation, and assessing purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Ester Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-substituted indoles.

    Oxidation: Products include aldehydes or carboxylic acids.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is not well-documented. like other indole derivatives, it may interact with various molecular targets, including enzymes and receptors, through its indole ring system. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate Br (4), OMe (5), COOMe (1) Carboxylate ester, halogen, ether Potential intermediate for drug synthesis
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate Br (4), OMe (5), COOEt (2) Carboxylate ester (ethyl), halogen Safety data available (GHS Class 8)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F (5), CONH-aryl (2) Carboxamide, halogen Anticandidate for bioactivity studies
5-Bromo-3-(triazolyl-ethyl)-1H-indole Br (5), triazole (3) Halogen, triazole Antioxidant potential
Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate OMe (5), COOMe (1), benzoate (4) Carboxylate ester, aryl Crystallographic data available

Key Observations:

  • Positional Isomerism: The carboxylate group at position 1 (target compound) vs. position 2 (ethyl analogue in ) affects planarity and hydrogen-bonding networks.
  • Halogen vs. Other Substituents : Bromo groups (as in the target compound) enhance electrophilicity compared to fluoro analogues (e.g., compound 3 in ), making them more reactive in cross-coupling reactions.
  • Ester vs. Amide Functionalization : Carboxamide derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, which may improve bioavailability compared to carboxylate esters.

Physicochemical and Spectroscopic Properties

  • Melting Points: Brominated indoles (e.g., compound 9c in , m.p. 233–234°C) generally exhibit higher melting points than non-halogenated analogues due to increased molecular rigidity.
  • NMR Signatures : The methoxy group in the target compound would produce a singlet near δ 3.8–4.0 ppm in $ ^1H $-NMR, while the bromo substituent deshields adjacent protons, as seen in compound 3 (δ 7.75–7.86 ppm for aromatic protons) .
  • IR Spectroscopy : Carboxylate esters show characteristic C=O stretches near 1670–1700 cm$ ^{-1} $, as observed in .

Biological Activity

Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Interaction with Biological Targets

This compound interacts with various biological targets, including enzymes and receptors. The indole core structure allows it to modulate specific biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling processes.

Cellular Effects

The compound influences cell function by modulating gene expression and cellular signaling pathways. Research indicates that it can affect the expression of genes related to cell proliferation and apoptosis, which are critical for regulating cell growth and survival .

Temporal and Dosage Effects

The stability of the compound under different conditions affects its long-term biological activity. Studies have demonstrated that the effects can vary significantly with dosage; lower doses often exhibit beneficial effects such as anti-inflammatory or anticancer properties, while higher doses may lead to toxicity.

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have reported that this compound can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. Notably, it has displayed higher cytotoxicity against rapidly dividing cancer cells compared to normal cells .

Antimicrobial Properties

The compound exhibits potent antimicrobial activity against a range of pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other bacterial infections. The structural features of indoles contribute to their ability to disrupt bacterial cell walls and inhibit growth .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies report IC50 values indicating effective suppression of COX activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of this compound, researchers found that treatment led to a significant reduction in cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that this compound exhibited a profound ability to alter bacterial morphology and induce lysis in Staphylococcus aureus after 24 hours of exposure, highlighting its potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Effectiveness
Anticancer Induces apoptosis via caspase activationSignificant cytotoxicity in A549 and MCF-7 cells
Antimicrobial Disrupts bacterial cell wallsEffective against MRSA with low MIC values
Anti-inflammatory Inhibits COX enzymesIC50 values indicating potent inhibition

Q & A

Q. What are the common synthetic routes for methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate, and what factors influence yield and purity?

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
  • Indole NH proton absence (due to N-carboxylate substitution).
  • Methoxy group resonance at ~3.8–4.0 ppm (singlet).
  • Bromine’s deshielding effect on adjacent protons (e.g., C4-H upfield shift) .
    • HRMS : Expect [M+H]+ ion matching molecular formula (e.g., m/z 427.0757 for a similar bromoindole derivative) .
    • X-Ray Crystallography : Confirms substitution pattern and dihedral angles (e.g., 22.5° between indole and benzene rings in analogues). Use SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in methyl-substituted indole derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals .
  • Data Collection/Refinement :
  • Collect data at low temperature (113 K) to reduce thermal motion artifacts.
  • Refine using SHELXL, focusing on anisotropic displacement parameters for heavy atoms (Br, O). Validate with checkCIF to flag outliers (e.g., bond length discrepancies >3σ) .
    • Visualization : ORTEP-3 diagrams highlight intermolecular interactions (e.g., N–H⋯O hydrogen bonds in crystal packing) .

Q. What strategies optimize reaction conditions for halogenated indole carboxylates to minimize byproducts?

Methodological Answer:

  • Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) vs. CuI for cycloaddition. CuI offers robustness but may require excess ligand (e.g., PPh₃) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates. Additives like K₂CO₃ improve base-mediated alkylation .
  • Byproduct Analysis : Use LC-MS to detect dimerization or dehalogenation byproducts. Adjust stoichiometry (e.g., 1.2 eq. alkylating agent) to suppress side reactions .

Q. How do electronic effects of bromo and methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromo Group : Acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Para-bromo substitution enhances electrophilicity at C3/C7 positions .
  • Methoxy Group : Electron-donating effect stabilizes intermediates but may reduce electrophilicity. Competitive O-demethylation can occur under strong acidic/basic conditions .
  • Case Study : In bis-indolylmethane synthesis, bromo substituents increase steric hindrance, requiring higher temperatures (80–100°C) for coupling .

Q. What computational methods complement experimental data in predicting solid-state packing?

Methodological Answer:

  • DFT Calculations : Predict intermolecular interactions (e.g., H-bonding, π-π stacking) using Gaussian08. Compare with SCXRD-derived packing diagrams .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O vs. H⋯Br contacts) using CrystalExplorer. Correlate with thermal stability data .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?

Methodological Answer:

  • NMR Shifts : Use computational tools (e.g., ACD/Labs) to simulate expected shifts. Deviations >0.3 ppm may indicate conformational flexibility or solvent effects (e.g., DMSO-induced deshielding) .
  • X-Ray vs. DFT Geometries : Compare bond lengths/angles (e.g., C–Br: 1.89 Å experimental vs. 1.92 Å calculated). Adjust computational parameters (basis sets, solvation models) to improve agreement .

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